molecular formula C21H25N5O6 B1675047 Lometrexol CAS No. 106400-81-1

Lometrexol

Número de catálogo B1675047
Número CAS: 106400-81-1
Peso molecular: 443.5 g/mol
Clave InChI: ZUQBAQVRAURMCL-DOMZBBRYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lometrexol is a folate analog antimetabolite with antineoplastic activity . As the 6R diastereomer of 5,10-dideazatetrahydrofolate, lometrexol inhibits glycinamide ribonucleotide formyltransferase (GARFT), the enzyme that catalyzes the first step in the de novo purine biosynthetic pathway . This results in the inhibition of DNA synthesis, arresting cells in the S phase of the cell cycle, and inhibiting tumor cell proliferation .


Molecular Structure Analysis

The molecular formula of Lometrexol is C21H25N5O6 . The molecular weight is 443.5 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Lometrexol has a molecular weight of 443.5 g/mol . The physical and chemical properties of Lometrexol, such as its solubility, melting point, and stability, are not detailed in the available literature.

Aplicaciones Científicas De Investigación

Role in Cancer Therapy

Lometrexol inhibits GARFT, an enzyme crucial for de novo purine synthesis, making it a promising candidate for cancer treatment. Studies have shown lometrexol's activity against tumors resistant to other drugs, such as methotrexate. The initial clinical development was halted due to severe toxicities, but subsequent research demonstrated that folic acid supplementation could significantly reduce these toxicities without affecting lometrexol's plasma pharmacokinetics. This finding has led to the identification of a clinically acceptable schedule for administering GARFT inhibitors, paving the way for their future evaluation in cancer therapy (Laohavinij et al., 2004).

Pharmacodynamics and Clinical Evaluation

Clinical studies have further evaluated lometrexol with daily oral folic acid, finding this combination appropriate for phase II trials. The recommended phase II dose combination is identified based on the balance between efficacy and manageable toxicity, highlighting lometrexol's potential as a cancer treatment agent. A partial response was observed in a patient with melanoma, and stable disease was noted in several others, indicating lometrexol's antitumor activity. The feasibility of weekly administration of lometrexol, when co-administered with folic acid, underscores the importance of understanding the interaction between natural folates and lometrexol (Roberts et al., 2000).

Biochemical and Pharmacological Properties

The search for a second-generation antimetabolite with a more favorable profile led to the comparison between lometrexol and LY309887. This comparison revealed LY309887's higher potency and different biochemical properties, suggesting a broader antitumor activity and potentially less toxicity in patients. The insights gained from studying lometrexol's biochemical and pharmacological properties have been instrumental in guiding the development of new antifolate compounds (Mendelsohn et al., 2004).

Direcciones Futuras

The future directions for Lometrexol and other antifolates involve overcoming the limitations of traditional antifolates . This includes developing new strategies to more selectively target metabolic pathways and considering the metabolic vulnerabilities of non-cancer cells in the tumor immune microenvironment .

Propiedades

IUPAC Name

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQBAQVRAURMCL-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909998
Record name N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lometrexol

CAS RN

106400-81-1
Record name Lometrexol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lometrexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12769
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106400-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMETREXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lometrexol
Reactant of Route 2
Reactant of Route 2
Lometrexol
Reactant of Route 3
Lometrexol
Reactant of Route 4
Lometrexol
Reactant of Route 5
Lometrexol
Reactant of Route 6
Lometrexol

Citations

For This Compound
836
Citations
SR Wedge, S Laohavinij, GA Taylor, A Boddy… - Clinical cancer research …, 1995 - AACR
… Lometrexol was administered as an iv bolus every 4 weeks at a starting dose of 12 mg/m2, … and 7 days after lometrexol administration. The disposition of total lometrexol in plasma was …
Number of citations: 31 aacrjournals.org
JD Roberts, EA Poplin, MB Tombes, B Kyle… - Cancer chemotherapy …, 2000 - Springer
… lometrexol contents (lometrexol plus lometrexol polyglutamates) were measured in samples … to each lometrexol dose. Results: A total of 18 patients were treated at five lometrexol dose …
Number of citations: 50 idp.springer.com
T Alati, JF Worzalla, C Shih, JR Bewley, S Lewis… - Cancer research, 1996 - AACR
… of lometrexol, and the range of lometrexol doses that allowed safe therapeu tic use of this drug increased at higher dietary folate intake. At a fixed dose of lometrexol… effects of lometrexol. …
Number of citations: 92 aacrjournals.org
EC Taylor, C Yoon - The Journal of Organic Chemistry, 1994 - ACS Publications
5, 10-Dideaza-5, 6, 7, 8-tetrahydrofolic acid (DDATHF, Lometrexol, 1) is the prototype of a novel series of folate antimetabolites* 1 11which, as an inhibitor of de novo purine biosynthesis…
Number of citations: 19 pubs.acs.org
CJ Barnett, TM Wilson, SR Wendel… - The Journal of …, 1994 - ACS Publications
… of the tetrahydrodeazapterin moiety required for lometrexol. As we have previously reported,… be the C-6 epimer of lometrexol. We describe here the synthesis of lometrexol itself from (S)-(…
Number of citations: 34 pubs.acs.org
S Laohavinij, SR Wedge, MJ Lind, N Bailey… - Investigational new …, 1996 - Springer
… of folic acid on lometrexol pharmacodynamics, in order to determine whether folic acid improves tolerance of lometrexol. (b) To determine the toxicity of lometrexol in patients receiving …
Number of citations: 59 idp.springer.com
LG Mendelsohn, SB Gates, LL Habeck… - Advances in enzyme …, 1996 - Elsevier
… -glutamyl lometrexol) compared to those on SD. A comparison of the efficacy and toxicity of lometrexol in C3H mammary tumor-bearing mice showed that in mice on LFD, lometrexol …
Number of citations: 43 www.sciencedirect.com
LG Mendelsohn, C Shih, RM Schultz… - Investigational new …, 1996 - Springer
… than lometrexol. In summary, the biochemical and pharmacological properties of lometrexol … pharmacological properties which distinguish it from lometrexol and suggest that it will have …
Number of citations: 64 idp.springer.com
C Sessa, J de Jong, M D'Incalci, S Hatty… - Clinical cancer research …, 1996 - AACR
… The most promising preclinical features of lometrexol in animal … In the present study, lometrexol was first given daily for 3 … of a rescue regimen with lometrexol given in a single dose on …
Number of citations: 27 aacrjournals.org
TW Synold, EM Newman, M Carroll, FM Muggia… - Clinical cancer research …, 1998 - AACR
… study of lometrexol every 21 days preceded by iv folic acid was initiated. Lometrexol was studied … Patients received either 5 mg of folic acid 1 h before or 25 mg/m2 3 h before lometrexol. …
Number of citations: 13 aacrjournals.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.